molecular formula C9H9NOS B067424 (R)-4-Phenyloxazolidine-2-thione CAS No. 171877-37-5

(R)-4-Phenyloxazolidine-2-thione

Cat. No.: B067424
CAS No.: 171877-37-5
M. Wt: 179.24 g/mol
InChI Key: LVIJIGQKFDZTNC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Phenyloxazolidine-2-thione is a chiral heterocyclic compound that features a thione group attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Phenyloxazolidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ®-phenylglycinol with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the oxazolidine ring with a thione group.

Industrial Production Methods: Industrial production of ®-4-Phenyloxazolidine-2-thione may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: ®-4-Phenyloxazolidine-2-thione can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thione group can yield thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted oxazolidines.

Scientific Research Applications

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cysteine proteases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in the production of various active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of ®-4-Phenyloxazolidine-2-thione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may form covalent bonds with the active site of cysteine proteases, thereby blocking their activity. The thione group is crucial for this interaction, as it can form stable adducts with the thiol groups of cysteine residues.

Comparison with Similar Compounds

    4-Thiazolidinone: Similar in structure but contains a sulfur atom in the ring.

    Rhodanine: Contains both a thione and a ketone group, making it more reactive.

    Thiazolidine-2-thione: Lacks the phenyl group, resulting in different reactivity and applications.

Uniqueness: ®-4-Phenyloxazolidine-2-thione is unique due to its chiral nature and the presence of both an oxazolidine ring and a thione group. This combination imparts specific reactivity and selectivity, making it valuable in asymmetric synthesis and as a potential therapeutic agent.

Properties

IUPAC Name

(4R)-4-phenyl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIJIGQKFDZTNC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=S)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445660
Record name (R)-4-Phenyloxazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171877-37-5
Record name (R)-4-Phenyloxazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-Phenyloxazolidine-2-thione
Reactant of Route 2
Reactant of Route 2
(R)-4-Phenyloxazolidine-2-thione
Reactant of Route 3
(R)-4-Phenyloxazolidine-2-thione
Reactant of Route 4
(R)-4-Phenyloxazolidine-2-thione
Reactant of Route 5
(R)-4-Phenyloxazolidine-2-thione
Reactant of Route 6
Reactant of Route 6
(R)-4-Phenyloxazolidine-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.